3-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
3-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with 3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
3-(4-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but with fewer methoxy groups, leading to different chemical and biological properties.
3-(3,4-Dimethoxyphenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the trimethoxyphenyl group, which may affect its reactivity and applications.
3-(3,4,5-Trimethoxyphenyl)-5-phenyl-1,2,4-oxadiazole: Contains the trimethoxyphenyl group but lacks the dimethoxyphenyl group, resulting in different properties.
Properties
Molecular Formula |
C19H20N2O6 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H20N2O6/c1-22-13-7-6-11(8-14(13)23-2)18-20-19(27-21-18)12-9-15(24-3)17(26-5)16(10-12)25-4/h6-10H,1-5H3 |
InChI Key |
UYDBHFRPZRIZKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Origin of Product |
United States |
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